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Compound of Interest

Compound Name: 5-Hydroxy Omeprazole-D3

Cat. No.: B12410990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Omeprazole, a widely prescribed proton pump inhibitor, is a racemic mixture of two

enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole. The therapeutic efficacy

and pharmacokinetic profile of omeprazole are significantly influenced by the stereoselective

metabolism of these enantiomers, primarily mediated by the cytochrome P450 (CYP) enzyme

system in the liver. This guide provides an objective comparison of the metabolism of

omeprazole's enantiomers, supported by experimental data from in vitro studies utilizing

labeled compounds.

Data Presentation: In Vitro Metabolism of
Omeprazole Enantiomers
The following tables summarize the quantitative data on the intrinsic clearance (CLint) of the

major metabolic pathways for (S)- and (R)-omeprazole in human liver microsomes. The use of

isotopically labeled enantiomers, such as those labeled with Carbon-13 (¹³C), allows for the

precise differentiation and quantification of the metabolites of each enantiomer, even when they

are incubated together as a racemic mixture.

Table 1: Intrinsic Clearance (CLint) of Omeprazole Enantiomers to Major Metabolites in Human

Liver Microsomes
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Enantiomer
Metabolic
Pathway

Metabolite
Primary
Enzyme

Intrinsic
Clearance
(CLint)
(μL/min/mg
protein)

(S)-Omeprazole 5-Hydroxylation

5-

Hydroxyomepraz

ole

CYP2C19 1.3

Sulfoxidation
Omeprazole

Sulfone
CYP3A4 10.2

5-O-

Demethylation

5-O-

Desmethylomepr

azole

CYP2C19 3.1

(R)-Omeprazole 5-Hydroxylation

5-

Hydroxyomepraz

ole

CYP2C19 34.5

Sulfoxidation
Omeprazole

Sulfone
CYP3A4 1.1

5-O-

Demethylation

5-O-

Desmethylomepr

azole

CYP2C19 6.9

Table 2: Summary of Total Intrinsic Clearance for Omeprazole Enantiomers

Enantiomer
Total Intrinsic Clearance (CLint)
(μL/min/mg protein)

(S)-Omeprazole 14.6

(R)-Omeprazole 42.5

Key Findings from the Data:
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The total intrinsic clearance of (R)-omeprazole is approximately three times higher than that

of (S)-omeprazole, indicating that the (R)-enantiomer is metabolized more rapidly in the liver.

CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of omeprazole, and it

exhibits a strong preference for the (R)-enantiomer, with a nearly 27-fold higher intrinsic

clearance compared to the (S)-enantiomer.

Conversely, CYP3A4-mediated sulfoxidation is the dominant metabolic pathway for (S)-

omeprazole, with an intrinsic clearance approximately 9-fold higher than for the (R)-

enantiomer.

CYP2C19 also mediates the 5-O-demethylation of both enantiomers, with a moderate

preference for the (R)-isomer.

Experimental Protocols
The following provides a generalized methodology for studying the stereoselective metabolism

of omeprazole enantiomers in vitro, based on commonly cited experimental procedures.

1. Materials:

Labeled Enantiomers: (S)- and (R)-omeprazole, isotopically labeled (e.g., with ¹³C or Tritium)

to facilitate mass spectrometry-based detection and differentiation.

Human Liver Microsomes (HLMs): Pooled from multiple donors to average out individual

variability.

Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase).

Buffer: Potassium phosphate buffer (pH 7.4).

Reference Standards: Unlabeled omeprazole, 5-hydroxyomeprazole, omeprazole sulfone,

and 5-O-desmethylomeprazole.

2. Incubation:
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A pre-incubation mixture is prepared containing human liver microsomes (typically at a

protein concentration of 0.1-0.5 mg/mL) and the labeled omeprazole enantiomer(s) in

potassium phosphate buffer.

The mixture is pre-warmed to 37°C.

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

The incubation is carried out at 37°C in a shaking water bath for a specified period (e.g., 0-

60 minutes).

Aliquots are taken at various time points and the reaction is terminated by adding a

quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol).

3. Sample Analysis:

The quenched samples are centrifuged to precipitate proteins.

The supernatant, containing the parent drug and its metabolites, is collected.

The samples are analyzed using a validated high-performance liquid chromatography-

tandem mass spectrometry (HPLC-MS/MS) method.

A chiral column may be used to separate the enantiomers of omeprazole and its metabolites.

The concentrations of the parent enantiomers and their respective metabolites are

determined by comparing their peak areas to those of the corresponding reference

standards.

4. Data Analysis:

The rate of metabolite formation is calculated from the linear portion of the concentration-

time curve.

Kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant)

can be determined by incubating a range of substrate concentrations and fitting the data to

the Michaelis-Menten equation.
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Intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.

Mandatory Visualization
The following diagrams illustrate the key relationships and workflows in the study of

omeprazole's stereoselective metabolism.
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Caption: Stereoselective metabolic pathways of omeprazole enantiomers.
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Caption: Experimental workflow for in vitro metabolism studies.
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[https://www.benchchem.com/product/b12410990#stereoselective-metabolism-of-
omeprazole-using-labeled-enantiomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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